ML323, commonly known as ML323, is a small molecule inhibitor that specifically targets the USP1/UAF1 deubiquitinase complex. [, , , , , ] This complex plays a crucial role in various cellular processes, including DNA damage response, cell cycle regulation, and immune responses. [, , , , ] ML323's ability to selectively inhibit this complex makes it a valuable tool in scientific research for investigating these cellular processes and exploring its potential as an anti-cancer therapeutic agent. [, , , , , , ]
The synthesis of ML323 involves a multi-step process that starts with a high-throughput screening of over 400,000 compounds. [, ] Subsequent medicinal chemistry optimization efforts led to the identification of ML323 derivatives, including ML323. [] These derivatives demonstrate nanomolar potency in inhibiting USP1/UAF1. [] The detailed synthetic route and specific reaction conditions for ML323 have not been explicitly reported in the provided papers.
While specific structural data isn't detailed in the provided abstracts, ML323's structure can be inferred from its chemical name, ML323. This indicates the presence of a pyrimidine ring core, substituted with an isopropylphenyl group, a methyl group, and an amino group linked to a benzyl group further substituted with a triazole ring. Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site within USP1, causing conformational changes that ultimately lead to the enzyme's inhibition. [, ]
ML323 acts as a reversible inhibitor of the USP1/UAF1 deubiquitinase complex. [, ] It binds to a cryptic site on USP1, different from the enzyme's active site, and induces conformational changes that allosterically inhibit its deubiquitinase activity. [, ] This inhibition disrupts the complex's ability to remove ubiquitin tags from target proteins, ultimately affecting various downstream cellular processes such as DNA damage repair, cell cycle progression, and immune signaling. [, , , , , , ]
Cancer: ML323 has shown promising anti-cancer activity in various cancer cell lines, including colorectal cancer, ovarian cancer, osteosarcoma, and non-small cell lung cancer. [, , , , , , , , ] Its ability to inhibit USP1/UAF1 leads to increased sensitivity to DNA-damaging chemotherapeutics, cell cycle arrest, apoptosis, and suppression of tumor growth and metastasis. [, , , , , , , ]
DNA Damage Response: By inhibiting USP1/UAF1, ML323 disrupts the DNA damage repair pathway, leading to the sensitization of cancer cells to DNA-damaging agents. [, , , ] This highlights its potential as a chemosensitizing agent in cancer therapy.
Immune Response: Studies have shown that ML323 can modulate immune responses by interfering with the stability and activity of proteins involved in innate immunity. [, ] This suggests its potential application in studying and potentially treating immune-related diseases.
Stem Cell Biology: Research suggests that ML323 can influence stem cell differentiation and proliferation by modulating the stability of proteins involved in these processes. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5